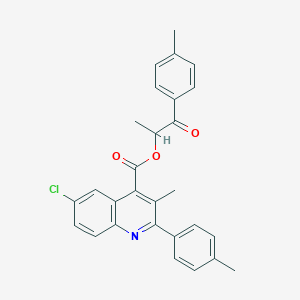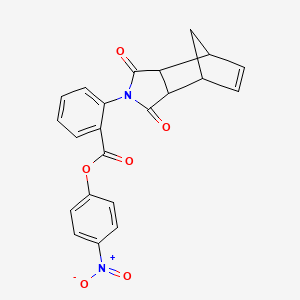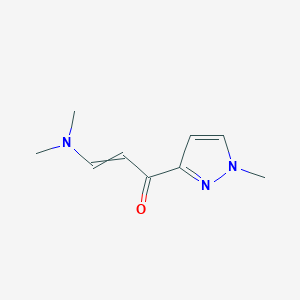-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)
methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate derivative, which is a class of compounds commonly used as pesticides and herbicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
First Method
Starting Materials: Chloromethyl methyl ether, 2-[(1E)-2-phenyldiazen-1-yl]aniline, and methoxycarbonyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.
Procedure: Chloromethyl methyl ether is reacted with 2-[(1E)-2-phenyldiazen-1-yl]aniline to form an intermediate. This intermediate is then reacted with methoxycarbonyl isocyanate to yield the final product.
-
Second Method
Starting Materials: 2-[(1E)-2-phenyldiazen-1-yl]aniline and methyl chloroformate.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature.
Procedure: 2-[(1E)-2-phenyldiazen-1-yl]aniline is reacted with methyl chloroformate in the presence of triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Used as a herbicide to control weed growth in crops.
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Ethyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Methyl N-[(Z)-[(ethoxycarbonyl)amino]phenyl]carbamate
Uniqueness
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is unique due to the presence of the 2-[(1E)-2-phenyldiazen-1-yl]phenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it more effective in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C17H17N5O4 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
methyl N-[N-methoxycarbonyl-N'-(2-phenyldiazenylphenyl)carbamimidoyl]carbamate |
InChI |
InChI=1S/C17H17N5O4/c1-25-16(23)19-15(20-17(24)26-2)18-13-10-6-7-11-14(13)22-21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,18,19,20,23,24) |
Clé InChI |
XUSBCUOLAZZDRA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=NC1=CC=CC=C1N=NC2=CC=CC=C2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)



![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)


![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
